

Comparative Guide to the Synthesis of Methyl 2-methoxy-5-nitronicotinate

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Compound of Interest

Compound Name: **Methyl 2-methoxy-5-nitronicotinate**

Cat. No.: **B181460**

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This guide provides a comparative analysis of a validated synthesis pathway for **Methyl 2-methoxy-5-nitronicotinate**, a key intermediate in pharmaceutical research. The presented pathway is evaluated based on experimental data for yield, purity, and reaction conditions.

Introduction

Methyl 2-methoxy-5-nitronicotinate, systematically named Methyl 6-methoxy-5-nitropyridine-3-carboxylate (CAS Number: 59237-49-9), is a valuable building block in the synthesis of various pharmacologically active molecules. The efficient and scalable synthesis of this compound is crucial for drug discovery and development programs. This document outlines a prominent synthesis route, providing detailed experimental protocols and performance data to aid researchers in their synthetic endeavors.

Pathway 1: Two-Step Synthesis from 5-nitro-6-hydroxynicotinic acid

This synthetic approach involves a two-step process starting from the readily available 5-nitro-6-hydroxynicotinic acid. The first step is the conversion to a chloro-intermediate, followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Experimental Protocols

Step 1: Synthesis of Methyl 6-chloro-5-nitronicotinate[\[1\]](#)

A solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (SOCl_2) (4.7 equivalents) is treated with a catalytic amount of dimethylformamide (DMF) (0.15 equivalents). The reaction mixture is heated to reflux for 8 hours. After completion, the excess thionyl chloride is removed by vacuum concentration. The resulting residue is dissolved in dichloromethane (CH_2Cl_2) and the solution is cooled to -40°C . Methanol (1.4 equivalents) is then added slowly, ensuring the internal temperature does not exceed -30°C . Following the addition of methanol, an aqueous solution of sodium bicarbonate (NaHCO_3) (1 equivalent) is added, and the mixture is allowed to warm to room temperature. The organic phase is separated, concentrated under vacuum, and the crude product is purified by crystallization from ethanol.

Step 2: Proposed Synthesis of Methyl 6-methoxy-5-nitronicotinate

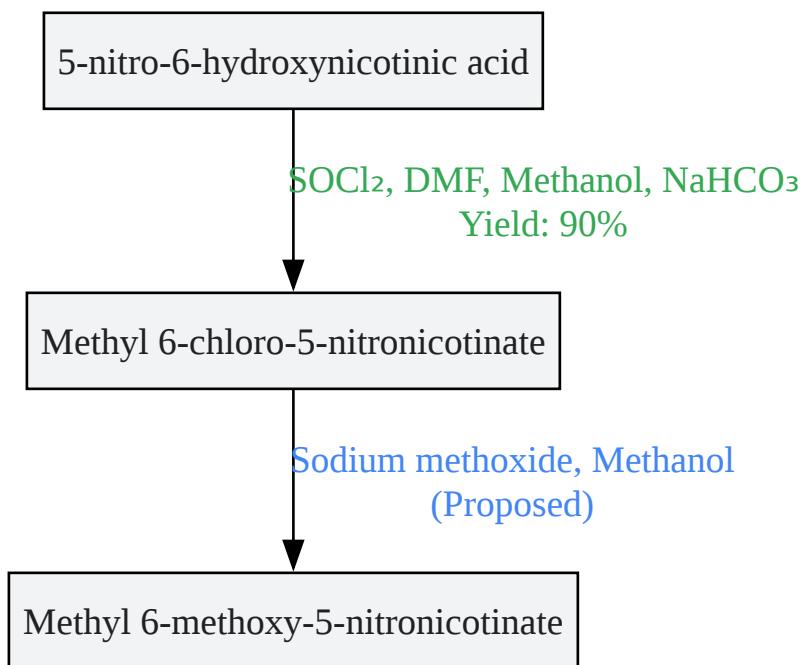
Note: A specific detailed protocol for this step with quantitative data for this particular substrate has not been identified in the reviewed literature. The following is a general procedure adapted from the successful methylation of a structurally similar compound, 6-chloropyridine-3-carboxylic acid.

Methyl 6-chloro-5-nitronicotinate is dissolved in methanol. A solution of sodium methoxide in methanol (4 M) is added, and the mixture is heated under reflux. The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and neutralized with a suitable acid (e.g., hydrochloric acid) to a pH of ~ 7 . The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under vacuum to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

| Step | Product | Starting Material | Reagents | Yield | Purity |
|------|------------------------------------|-----------------------------------|---|--------------------|---------------|
| 1 | Methyl 6-chloro-5-nitronicotinate | 5-nitro-6-hydroxynicotinic acid | SOCl_2 , DMF, Methanol, NaHCO_3 | 90% ^[1] | Not specified |
| 2 | Methyl 6-methoxy-5-nitronicotinate | Methyl 6-chloro-5-nitronicotinate | Sodium methoxide, Methanol | Not specified | Not specified |

Synthesis Pathway Diagram



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Caption: Two-step synthesis of Methyl 6-methoxy-5-nitronicotinate.

Comparison with Alternatives

Currently, a complete, well-documented alternative synthetic pathway for Methyl 6-methoxy-5-nitronicotinate with comparable experimental data for a direct comparison is not readily

available in the surveyed literature. The presented pathway, however, utilizes a high-yield first step and a plausible, literature-supported second step. The primary challenge for this pathway lies in the optimization and validation of the final methylation step to determine its efficiency and scalability.

Conclusion

The two-step synthesis of **Methyl 2-methoxy-5-nitronicotinate** starting from 5-nitro-6-hydroxynicotinic acid represents a promising and viable route. The initial chlorination step is well-documented and proceeds with high yield. While the subsequent methylation step requires further experimental validation to quantify its yield and purity, the methodology is based on established chemical transformations of similar substrates. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this important pharmaceutical intermediate. Further research into optimizing the final step and exploring potential one-pot modifications could enhance the overall efficiency of this synthetic pathway.

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References

- 1. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]
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